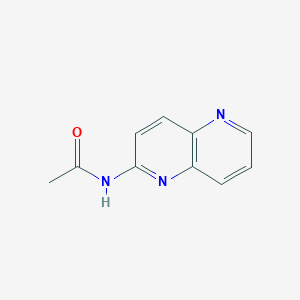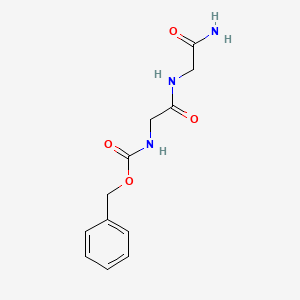
Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate
Descripción general
Descripción
BOEC is a carbamate derivative that has been synthesized through a multi-step process. The compound has been studied for its potential use in drug delivery systems, cancer therapy, and as a biochemical tool.
Aplicaciones Científicas De Investigación
BOEC has been studied for its potential applications in drug delivery systems. It has been used as a prodrug to deliver active compounds to specific target sites. BOEC has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BOEC has also been used as a biochemical tool to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of BOEC is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. BOEC has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BOEC has been shown to have low toxicity and good stability in biological systems. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BOEC has also been shown to have potential as a drug delivery system due to its ability to release active compounds in a controlled manner.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BOEC has several advantages for lab experiments. It is stable and has low toxicity, making it suitable for use in biological systems. BOEC can also be easily synthesized in high yields and purity. However, BOEC has limitations in terms of its solubility and specificity. It may not be suitable for all applications due to its limited solubility in water and its non-specific binding to proteins.
Direcciones Futuras
There are several future directions for research on BOEC. One direction is to further explore its potential use in drug delivery systems. BOEC can be modified to improve its solubility and specificity, making it more suitable for specific applications. Another direction is to study the mechanism of action of BOEC in more detail. This could lead to the development of new cancer therapies and biochemical tools. Finally, the potential use of BOEC in other fields, such as agriculture and environmental science, could also be explored.
In conclusion, BOEC is a compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of BOEC has been optimized to obtain high yields and purity of the compound. BOEC has been studied for its potential use in drug delivery systems, cancer therapy, and as a biochemical tool. The mechanism of action of BOEC is not fully understood, but it has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis. BOEC has several advantages for lab experiments, but also has limitations in terms of its solubility and specificity. There are several future directions for research on BOEC, including further exploration of its potential use in drug delivery systems, studying its mechanism of action in more detail, and exploring its potential use in other fields.
Propiedades
IUPAC Name |
benzyl N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c13-10(16)6-14-11(17)7-15-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,16)(H,14,17)(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJXGDMBDLXAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305120 | |
| Record name | N-[(Benzyloxy)carbonyl]glycylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate | |
CAS RN |
6422-35-1 | |
| Record name | 6422-35-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)carbonyl]glycylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)
![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)

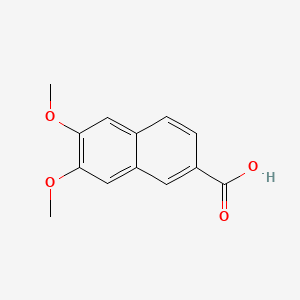
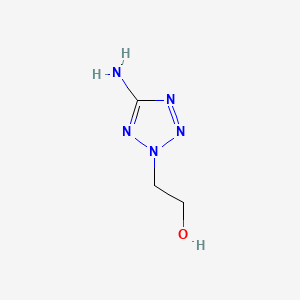
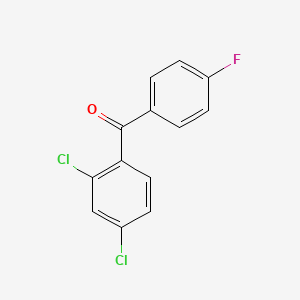
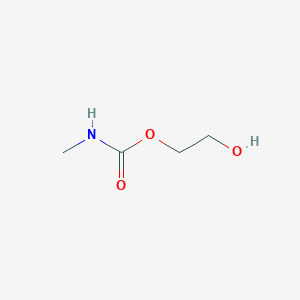
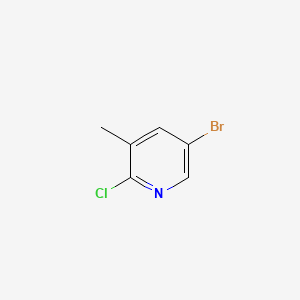
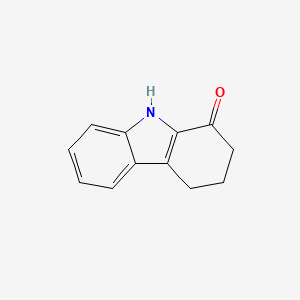
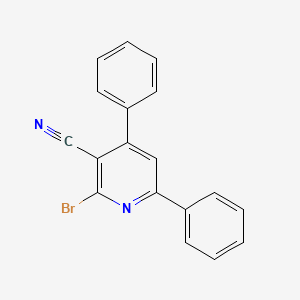
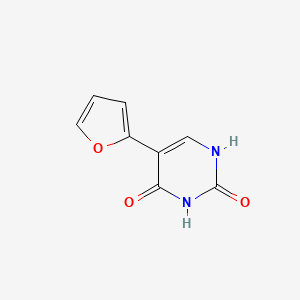

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)
